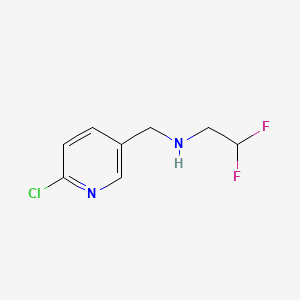
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine
概要
説明
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C8H10ClF2N It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group and a difluoroethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include methanol and dimethyl sulfoxide (DMSO), and the reaction is typically conducted at elevated temperatures to accelerate the process.
化学反応の分析
Types of Reactions
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, the compound can modulate neural signaling pathways, leading to various physiological effects. This mechanism is similar to that of other neonicotinoid compounds, which are known for their neuroactive properties.
類似化合物との比較
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)methylamine
- N-((6-Chloropyridin-3-yl)methyl)-N-methylamine
- N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanone
Uniqueness
N-((6-chloropyridin-3-yl)methyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloropyridinyl and difluoroethanamine groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
CAS番号 |
1003859-14-0 |
|---|---|
分子式 |
C8H9ClF2N2 |
分子量 |
206.62 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2 |
InChIキー |
QDQGMLOVCICKPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CNCC(F)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














